Tianeptinostat

Description

Overview of Histone Deacetylases (HDACs) as Critical Therapeutic Targets in Neurological Research

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails. nih.govnih.gov This action leads to the condensation of chromatin, making it less accessible to transcription machinery and generally resulting in transcriptional repression. nih.govoup.com Beyond histones, HDACs can also deacetylate a variety of non-histone proteins, including transcription factors and cytoskeletal proteins, affecting their function, stability, and localization. nih.govoup.com

The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is critical for normal cellular function. nih.gov A growing body of evidence suggests that a disruption in this balance, particularly histone hypoacetylation, is linked to the pathophysiology of several neurological and neurodegenerative disorders. oup.com Consequently, HDACs have emerged as significant therapeutic targets in neurological research. nih.govoup.com

Inhibition of HDACs has shown considerable promise in preclinical models of neurodegenerative diseases. oup.comresearchgate.net By blocking HDAC activity, HDAC inhibitors (HDACis) can restore histone acetylation levels, leading to a more relaxed chromatin structure and the expression of genes involved in neuroprotection, neuroplasticity, and cognitive processes. oup.com Research has identified specific HDAC isoforms, such as HDAC2 and HDAC6, as particularly relevant targets for addressing memory deficits associated with conditions like Alzheimer's disease. oup.com The therapeutic potential of HDACis in a range of neurological disorders has spurred the development of novel, potent, and selective inhibitors. nih.gov

Historical Context: Tianeptine's Neurobiological Profile and its Connection to Novel HDAC Inhibitors

Tianeptine (B1217405) is a pharmaceutical agent that has been used primarily in the treatment of major depressive disorder. nih.govacs.org Its mechanism of action has been a subject of considerable scientific inquiry, as it challenges the traditional monoamine hypothesis of depression. nih.gov Early research into its neurobiology indicated that Tianeptine increases the uptake of serotonin (B10506) in the cortex and hippocampus. nih.gov However, more recent studies have highlighted its significant effects on the glutamatergic system, which are now believed to be central to its therapeutic effects. nih.gov Tianeptine has been shown to prevent stress-induced changes in glutamatergic neurotransmission and associated dendritic remodeling in key brain regions like the hippocampus and amygdala. nih.gov

The journey toward developing novel HDAC inhibitors from Tianeptine's structure began with an observation of its chemical resemblance to known HDAC inhibitors. nih.govacs.orghaggartylab.org This structural similarity prompted researchers to investigate whether Tianeptine itself possessed HDAC inhibitory activity. In vitro profiling confirmed that Tianeptine does inhibit a subset of class I HDACs, although weakly. nih.govresearchgate.net Specifically, its carboxylic acid group was proposed to chelate the zinc ion (Zn2+) in the active site of these enzymes, a common mechanism for many HDAC inhibitors. nih.govacs.org This discovery provided a direct link between the established neurobiological agent, Tianeptine, and the field of epigenetic modulation, laying the groundwork for the synthesis of more potent analogues.

Rationale for Investigating Tianeptinostat as a Promising Neuro-Epigenetic Modulator

The rationale for developing and investigating this compound stems directly from the findings with its parent compound, Tianeptine. While Tianeptine showed weak HDAC inhibition, its chemical scaffold provided a promising starting point for creating more potent and selective neuro-epigenetic modulators. nih.govmit.edu The goal was to enhance the HDAC inhibitory activity by modifying the zinc-binding group of the molecule.

This compound was synthesized by replacing the carboxylic acid group of Tianeptine with a hydroxamic acid group. nih.govacs.org Hydroxamic acids are known to be much more potent zinc-chelating groups, a feature common to many powerful HDAC inhibitors. This chemical modification resulted in a significant increase in potency. nih.gov

The subsequent investigation of this compound revealed it to be a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms across different classes with high potency. researchgate.net This broad-spectrum activity makes it a powerful tool for studying the global effects of HDAC inhibition on neuronal function. The development of this compound represents a targeted effort to leverage the basic structure of a known neuroactive compound to create a highly potent epigenetic modulator for neurological research.

Research Findings on HDAC Inhibition

The inhibitory activity of a compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value corresponds to a higher potency.

The table below presents the IC50 values for Tianeptine and its derivative, this compound, against several Class I HDAC enzymes. This data illustrates the significant increase in potency achieved by modifying the chemical structure of Tianeptine.

Inhibitory Activity (IC50) of Tianeptine and this compound Against Class I HDACs

Data sourced from comparative biochemical assays. researchgate.net

Another derivative, Tianeptinaline (B1194257), was also synthesized and showed a different selectivity profile compared to this compound. Tianeptinaline was found to be a more selective inhibitor of Class I HDACs. mit.edu

Properties

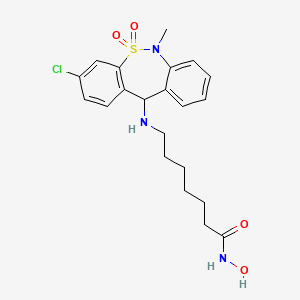

Molecular Formula |

C21H26ClN3O4S |

|---|---|

Molecular Weight |

452.0 g/mol |

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-N-hydroxyheptanamide |

InChI |

InChI=1S/C21H26ClN3O4S/c1-25-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(26)24-27)17-12-11-15(22)14-19(17)30(25,28)29/h5-6,8-9,11-12,14,21,23,27H,2-4,7,10,13H2,1H3,(H,24,26) |

InChI Key |

RQXKGXKJNPGJGP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)NO |

Origin of Product |

United States |

Mechanistic Elucidation of Tianeptinostat As a Histone Deacetylase Inhibitor

Pan-Histone Deacetylase Inhibitory Profile of Tianeptinostat

This compound exhibits a broad inhibitory profile across several HDAC isoforms, classifying it as a pan-HDAC inhibitor, though with varying potencies. Its structure, particularly the hydroxamate moiety, is key to its interaction with the zinc ion present in the catalytic domain of HDACs.

Inhibitory Potency Against Class I HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC3)

This compound demonstrates significant inhibitory potency against the Class I HDAC isoforms, which include HDAC1, HDAC2, and HDAC3. These isoforms are primarily located in the nucleus and are integral to regulating gene transcription. Research has established nanomolar inhibitory concentrations (IC50 values) for this compound against these specific targets.

HDAC1: this compound inhibits HDAC1 with an IC50 value of 28 nM dcchemicals.commit.eduresearchgate.netmolnova.cnmolnova.cn.

HDAC2: The compound shows comparable potency against HDAC2, with an IC50 value of 33 nM dcchemicals.commit.eduresearchgate.netmolnova.cnmolnova.cn.

HDAC3: this compound also effectively inhibits HDAC3, exhibiting an IC50 value of 51 nM dcchemicals.commit.eduresearchgate.netmolnova.cnmolnova.cn.

These values indicate that this compound is a potent inhibitor of Class I HDACs, suggesting a significant impact on cellular processes regulated by these enzymes.

Inhibitory Activity Against Other HDAC Isoforms (e.g., HDAC6)

Beyond Class I HDACs, this compound also displays inhibitory activity against certain other HDAC isoforms, notably HDAC6. HDAC6 is a Class IIb HDAC known for its role in deacetylating non-histone proteins such as α-tubulin and HSP90, influencing cellular processes like cell motility and protein folding.

HDAC6: this compound exhibits a notably high potency against HDAC6, with an IC50 value reported as 1.6 nM dcchemicals.commolnova.cn (or 0.0016 µM researchgate.net). This suggests a particularly strong interaction with the HDAC6 isoform.

HDAC5: In contrast, this compound shows minimal to no inhibitory activity against HDAC5, with IC50 values reported as greater than 80 µM mit.eduresearchgate.net.

The potent inhibition of HDAC6, alongside its strong activity against Class I HDACs, positions this compound as a broad-spectrum HDAC inhibitor, though with a pronounced effect on HDAC6.

Data Table: this compound HDAC Isoform Inhibition Profile

| HDAC Isoform | IC50 Value (nM) | Reference(s) |

| HDAC1 | 28 | dcchemicals.commit.eduresearchgate.netmolnova.cnmolnova.cn |

| HDAC2 | 33 | dcchemicals.commit.eduresearchgate.netmolnova.cnmolnova.cn |

| HDAC3 | 51 | dcchemicals.commit.eduresearchgate.netmolnova.cnmolnova.cn |

| HDAC6 | 1.6 | dcchemicals.comresearchgate.netmolnova.cn |

| HDAC5 | >80,000 | mit.eduresearchgate.net |

Molecular Basis of this compound-Mediated HDAC Inhibition

The mechanism by which this compound exerts its HDAC inhibitory effects is rooted in its chemical structure, which is designed to interact with the catalytic core of HDAC enzymes.

Proposed Mechanisms of Active Site Interaction (e.g., Zinc Chelation)

HDAC enzymes are metalloenzymes that rely on a catalytic zinc ion (Zn²⁺) within their active site to facilitate the deacetylation reaction. A key feature of most HDAC inhibitors, including this compound, is the presence of a zinc-binding group (ZBG) that can chelate this essential metal ion.

This compound incorporates a hydroxamic acid moiety as its ZBG nih.gov. Hydroxamic acids are known for their strong affinity for metal ions, including the Zn²⁺ ion in the HDAC active site. This interaction is critical for blocking the enzyme's catalytic activity. The proposed mechanism involves the oxygen atoms of the hydroxamic acid forming coordinate bonds with the zinc ion, effectively sequestering it and preventing the enzyme from binding its substrate (acetylated lysine) and performing the deacetylation reaction nih.govexplorationpub.com.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| HDAC1 |

| HDAC2 |

| HDAC3 |

| HDAC5 |

| HDAC6 |

| SAHA (Vorinostat) |

| CI-994 (Tacedinaline) |

| BRD3308 |

| Cpd-60 |

| Tianeptinaline (B1194257) |

| Tubacin |

| Tubastatin A |

| Ricolinostat |

| Citarinostat |

| Mocetinostat |

| Entinostat |

| Tucidinostat |

| Santacruzamate A |

| UF010 |

| SKLB-23bb |

| Isoguanosine |

| Pyroxamide |

| BG45 |

| WT161 |

Cellular and Molecular Effects of Tianeptinostat on Neuronal Systems

Dynamics of Global and Gene-Specific Histone Acetylation in Response to Tianeptinostat

This compound has been shown to increase histone acetylation, a critical epigenetic modification that generally correlates with increased gene transcription. Studies have specifically identified its ability to enhance the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and histone H4 at lysine 12 (H4K12) mit.eduresearchgate.net. In primary mouse cortical neurons, this compound exhibited a dose-dependent increase in H3K9ac levels mit.edu. Comparative analyses have quantified these effects, with this compound demonstrating EC50 values for enhancing AcH3K9 at 1.72 µM and AcH4K12 at 7.66 µM researchgate.net. These findings suggest that this compound actively influences the chromatin structure, potentially making specific genomic regions more accessible for transcription.

| Histone Modification | Compound | EC50 (µM) |

| H3K9ac | This compound | 1.72 |

| H4K12 | This compound | 7.66 |

Impact on Gene Expression and Transcriptional Regulatory Networks

The modulation of histone acetylation by this compound directly impacts gene expression, influencing critical transcriptional regulatory networks within neurons.

Upregulation of cAMP Response Element-Binding Protein (CREB)-Mediated Transcription

This compound has been shown to activate the cAMP Response Element-Binding Protein (CREB) signaling pathway in neuronal cells mit.edu. CREB is a transcription factor that plays a pivotal role in learning, memory, and synaptic plasticity by regulating the expression of numerous target genes mdpi.comnih.govnih.govsciltp.com. In human induced pluripotent stem cell (iPSC)-derived neuronal cells, this compound was observed to increase CREB activity, with reported maximum fold changes over control conditions reaching up to 8.5 researchgate.net. This activation of CREB-mediated transcription is a key molecular mechanism through which this compound may exert its effects on neuronal function and plasticity.

Enhanced Expression of Activity-Regulated Cytoskeleton-Associated Protein (Arc)

A significant molecular target of this compound's action is the Activity-Regulated Cytoskeleton-Associated Protein (Arc) mit.eduresearchgate.net. Arc is an immediate-early gene critical for synaptic plasticity, learning, and memory consolidation proteinatlas.orgbiorxiv.orgnih.gov. Research indicates that this compound treatment leads to an enhancement of nuclear Arc protein expression mit.edu. In mouse cortical neurons, this compound demonstrated a saturating effect on Arc induction at a concentration of 1 µM mit.edu. Further quantification revealed that this compound could increase nuclear Arc expression with a maximum fold change of 2.9 researchgate.net. This upregulation of Arc expression is consistent with the compound's role in promoting neuroplastic processes.

| Treatment | Target Protein | Measurement Type | Max Fold Change | Concentration (µM) |

| This compound | Nuclear Arc | Protein Expression | 2.9 | Not specified |

| This compound | Arc Induction | Functional Assay | Saturating effect | 1 |

Modulation of Intracellular Signaling Pathways Associated with Neuroplasticity

This compound's influence extends to broader intracellular signaling pathways that are fundamental to neuroplasticity. By inhibiting class I HDACs, this compound facilitates epigenetic changes that support plasticity researchgate.net. The activation of CREB, as noted above, is a central event in many neuroplasticity-related signaling cascades, including those involving protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways mdpi.comnih.govsciltp.commdpi.com. Furthermore, this compound's effects on Arc expression highlight its role in modulating molecular processes that underpin synaptic strengthening and structural remodeling within neuronal networks nih.govnih.govresearchgate.net. These combined molecular actions suggest that this compound can actively influence the cellular machinery responsible for adapting to neural activity and environmental stimuli.

Preclinical Investigations of Tianeptinostat in Neurobiological Models

In Vitro Model Systems for Assessing Neuroplasticity and Cellular Function

In vitro studies utilize controlled cellular environments to dissect the molecular and cellular mechanisms underlying Tianeptinostat's effects on neurons. These models allow for precise measurement of cellular responses and pathway activation.

Research has employed primary neuronal cultures, such as those derived from mouse cortical tissue, to assess the direct effects of this compound and its analogues on neuronal function and epigenetic modifications. These studies have examined the compound's ability to engage with histone deacetylase (HDAC) complexes and modulate gene expression related to neuroplasticity. For instance, some studies observed minimal changes in H3K9 acetylation in mouse cortical neurons with specific tianeptine (B1217405) analogues, which correlated with their effects on Arc protein levels mit.edu. These findings suggest that while primary cultures are valuable for initial assessments, the potency and specific effects might vary across different neuronal populations and species.

Human induced pluripotent stem cell (iPSC)-derived neuronal cells offer a more human-relevant model system for studying neurobiological processes. Studies utilizing these cells have demonstrated that this compound and its analogue, tianeptinaline (B1194257), can effectively permeate cell membranes and engage with endogenous HDAC complexes to modulate histone acetylation mit.eduresearchgate.net. Specifically, this compound and tianeptinaline were found to activate CREB signaling in human iPSC-derived neuronal cells, a critical pathway involved in learning and memory mit.edu. These findings highlight the potential of this compound to influence fundamental cellular mechanisms associated with neuroplasticity in a human context.

Table 1: In Vitro Efficacy in Neuronal Models

| Assay/Endpoint | Compound | Result (Mean ± SD or specific value) | Reference |

| H3K9ac Induction (EC50, μM) | This compound | 1.72 | mit.edu |

| H3K9ac Induction (EC50, μM) | Tianeptinaline | 3.98 | mit.edu |

| H4K12ac Induction (EC50, μM) | This compound | 7.66 | mit.edu |

| H4K12ac Induction (EC50, μM) | Tianeptinaline | 0.67 | mit.edu |

| CREB Reporter Activity (Fold Change) | This compound | ~8-fold (at 62.5 μM) | mit.edu |

| CREB Reporter Activity (Fold Change) | Tianeptinaline | ~2.5-fold (at 6.25 μM) | mit.edu |

High-content imaging (HCI) assays have been instrumental in quantifying the functional effects of this compound on neuronal cells. These assays allow for the assessment of target engagement, such as HDAC inhibition, and the evaluation of downstream functional outcomes like changes in histone acetylation and gene expression (e.g., Arc). Studies using HCI have shown that tianeptinaline, in particular, increased histone acetylation and enhanced CREB-mediated transcription and Arc expression in both primary mouse neurons and human iPSC-derived neurons mit.eduresearchgate.net. These results, derived from multiparametric analysis of cellular images, provide quantitative evidence of this compound's impact on key pathways regulating neuroplasticity.

In Vivo Animal Models for Evaluating Cognitive and Synaptic Plasticity

To bridge the gap between cellular effects and behavioral outcomes, in vivo studies in animal models are crucial. These investigations assess the compound's ability to influence learning, memory, and its presence within the central nervous system.

Contextual fear conditioning (CFC) is a widely used behavioral paradigm to assess associative learning and memory, particularly hippocampal-dependent memory mit.edustanford.eduelifesciences.orgwikipedia.org. In this task, animals learn to associate a neutral context with an aversive stimulus, and fear is measured by the extent of freezing behavior. Preclinical studies have demonstrated that systemic administration of tianeptinaline in mice leads to an enhancement of contextual fear conditioning mit.eduresearchgate.net. This finding suggests that this compound, via its analogue tianeptinaline, can positively modulate cognitive processes related to memory formation and recall in vivo.

Table 2: In Vivo Behavioral Effects of Tianeptinaline

| Behavioral Model | Compound | Key Finding | Species | Reference |

| Contextual Fear Conditioning | Tianeptinaline | Enhanced performance (increased freezing) | Mice | mit.eduresearchgate.net |

Understanding how a compound reaches its target site is critical. Pharmacokinetic (PK) profiling and brain penetration studies assess the absorption, distribution, metabolism, and excretion of a drug, with a particular focus on its ability to cross the blood-brain barrier (BBB) mdpi.comdrughunter.com. Preclinical studies have confirmed that tianeptinaline, when administered systemically to mice, demonstrates brain penetration mit.eduresearchgate.net. This ability to cross the BBB is essential for exerting its effects on the central nervous system and is a prerequisite for any potential CNS therapeutic. These studies help establish the relationship between systemic exposure and central nervous system concentrations, providing crucial data for interpreting behavioral outcomes.

Broader Neurobiological Implications and Proposed Mechanisms of Action for Tianeptinostat

Tianeptinostat's Role in Chromatin Remodeling and Epigenetic Regulation of Neuronal Function

The core mechanism by which this compound exerts its neurobiological effects is through the modulation of chromatin structure via HDAC inhibition. This compound has demonstrated potent inhibitory activity against Class I HDACs, including HDAC1, HDAC2, and HDAC3, with significantly lower potency against HDAC5 and potent inhibition of HDAC6 researchgate.netmit.edunih.gov. This selective inhibition leads to an accumulation of acetylated histones, particularly H3K9 and H4K12, within neuronal nuclei researchgate.netmit.edunih.gov.

Table 1: HDAC Inhibition Profile of this compound and SAHA

| HDAC Isoform | This compound IC50 (µM) | SAHA IC50 (µM) |

| HDAC1 | 0.028 | 0.007 |

| HDAC2 | 0.033 | 0.010 |

| HDAC3 | 0.051 | 0.021 |

| HDAC5 | > 80 | > 80 |

| HDAC6 | 0.0016 | 0.0012 |

Data adapted from researchgate.net. SAHA (Suberoylanilide hydroxamic acid) is a known pan-HDAC inhibitor used as a reference.

This increase in histone acetylation, a hallmark of active gene transcription, directly influences the expression of genes critical for neuronal function. Notably, this compound has been shown to enhance CREB (cAMP response element-binding protein)-mediated transcription and increase the expression of Arc (activity-regulated cytoskeleton-associated protein) researchgate.netmit.edunih.gov. Arc is a key immediate-early gene involved in synaptic plasticity and memory consolidation researchgate.netmit.edunih.gov. Furthermore, the inhibition of Class I HDACs by this compound potentiates the expression of Brain-Derived Neurotrophic Factor (BDNF)-induced Arc researchgate.netmit.edunih.gov. BDNF is a crucial neurotrophic factor that supports neuronal survival, growth, differentiation, and synaptic plasticity scispace.comwikipedia.orgresearchgate.netmdpi.com. Epigenetic modifications, including DNA methylation and histone modifications, are known regulators of BDNF gene expression researchgate.netmdpi.comnih.govlubinlab.comnih.gov.

Contribution to Synaptic Plasticity and Neurogenesis through Epigenetic Pathways

This compound's capacity to upregulate genes like Arc through epigenetic mechanisms directly contributes to enhanced synaptic plasticity and memory formation researchgate.netmit.edunih.gov. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular basis for learning and memory wikipedia.orgnih.govvt.edu. Histone acetylation is a primary epigenetic mechanism involved in regulating synaptic plasticity and neuronal gene expression wikipedia.orgnih.gov. Specifically, increased histone acetylation, as induced by this compound, can lead to a more permissive chromatin state for the transcription of genes essential for synaptic function and memory consolidation, such as those involved in long-term potentiation (LTP) wikipedia.org.

In vivo studies have demonstrated that Tianeptinaline (B1194257), a potent analogue of this compound, significantly enhances contextual fear conditioning in mice, a behavioral test that assesses hippocampal-dependent memory researchgate.netmit.edunih.gov. This finding underscores this compound's role in promoting memory processes via epigenetic pathways.

Beyond synaptic plasticity, epigenetic mechanisms also regulate neurogenesis, the process of generating new neurons wikipedia.orgmdpi.comucsf.edunih.govfrontiersin.orgmdpi.comnih.gov. Tianeptine (B1217405), the parent compound, has been shown to improve neurogenesis in the hippocampus and counteract stress-induced impairments in learning and memory nih.govwisc.edumdpi.com. This compound's ability to modulate histone acetylation and gene expression, including BDNF, aligns with the known epigenetic regulation of neurogenesis wikipedia.orgwikipedia.orgmdpi.comucsf.edu. BDNF itself is a critical factor in supporting adult neurogenesis and neuronal development wikipedia.orgwikipedia.orgmdpi.com.

Advanced Research Methodologies and Techniques for Tianeptinostat Studies

Application of Omics Technologies for Comprehensive Molecular Characterization (e.g., RNA-seq, ChIP-seq)

Omics technologies, such as transcriptomics (including RNA sequencing) and epigenomics (including ChIP-sequencing), offer powerful tools for dissecting the molecular underpinnings of Tianeptinostat's actions. These approaches enable a comprehensive view of how the compound influences gene expression, protein interactions, and epigenetic modifications within cellular systems.

Research indicates that this compound, along with its analogue Tianeptinaline (B1194257), can modulate epigenetic markers and gene expression pathways relevant to neuroplasticity. Studies have shown that these compounds can enhance histone acetylation levels, specifically at H3K9 and H4K12. Furthermore, they have been observed to increase CREB (cAMP response element-binding protein) activity and the expression of nuclear Arc (activity-regulated cytoskeleton-associated protein), a gene critical for synaptic plasticity and memory formation. While direct studies employing RNA-seq or ChIP-seq specifically on this compound are not detailed in the reviewed literature, these techniques are recognized as foundational for characterizing such epigenetic and transcriptional changes. For instance, RNA sequencing is a key contemporary technique for capturing comprehensive transcriptome-wide gene expression profiles, and ChIP-sequencing is utilized for analyzing genome-wide occupancy of chromatin-associated factors. These methodologies, when applied to model systems, are instrumental in understanding the impact of compounds like Tianeptinaline on chromatin-mediated neuroplasticity.

Future Directions and Emerging Research Avenues for Tianeptinostat

Strategies for Enhancing Isoform Selectivity and Brain Region Specificity of HDAC Inhibition

The HDAC enzyme family comprises 18 isoforms, each with distinct roles and cellular localizations. While pan-HDAC inhibitors offer broad effects, they often come with dose-limiting toxicities and off-target effects due to the lack of specificity d-nb.infopnas.orgohiolink.edunih.gov. Future research should prioritize strategies to enhance Tianeptinostat's isoform selectivity, particularly towards specific class I HDACs (e.g., HDAC1, HDAC2) or other isoforms implicated in neurological disorders. Studies have shown that analogues of tianeptine (B1217405), such as tianeptinaline (B1194257), exhibit greater selectivity for class I HDACs compared to pan-HDAC inhibitors like SAHA mit.eduresearchgate.net. Developing this compound derivatives with improved selectivity profiles could lead to a more targeted therapeutic effect, potentially reducing unwanted side effects and increasing efficacy. Furthermore, exploring strategies to achieve brain region-specific inhibition could optimize therapeutic outcomes by concentrating the drug's action in areas most affected by disease pathology.

Q & A

Q. What are best practices for presenting this compound research data in publications?

- Answer :

- Use structured tables for raw data (e.g., IC50 values, PK parameters) with Roman numeral labeling .

- Include supplementary files for large datasets (e.g., RNA-seq, proteomics) with hyperlinks in the main text .

- Adhere to STROBE or ARRIVE guidelines for preclinical/clinical study reporting .

Tables for Methodological Reference

Table 1 : Standardized IC50 Measurement Protocol for HDAC Inhibition

| Assay Type | Substrate | Detection Method | Positive Control | Reference |

|---|---|---|---|---|

| Fluorometric | Acetylated peptide | Fluorescence (Ex/Em 355/460 nm) | Trichostatin A |

Table 2 : Synergy Testing Design for this compound Combinations

| Drug Combination | Ratio Tested | Assay Duration | Endpoint |

|---|---|---|---|

| This compound + Azacitidine | 1:1, 1:5, 5:1 | 72 hours | Apoptosis (Annexin V) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.